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Compound of Interest

2-Methoxy-5-nitrobenzenesulfony!
Compound Name:

chloride
CAS No.: 81118-92-5
Cat. No.: B1611547

Get Quote

Executive Summary: The "Tunable" Nosyl
Alternative

In the landscape of sulfonyl chlorides, 2-Methoxy-5-nitrobenzenesulfonyl chloride (MNSC)
occupies a strategic niche between the highly reactive 2- or 4-nitrobenzenesulfonyl chlorides
(Nosyl chlorides) and the more stable p-toluenesulfonyl chloride (TsCl).

While Nosyl groups are famed for their ability to activate amines for alkylation (via the
Fukuyama synthesis) and subsequent deprotection, they often suffer from excessive hydrolytic
instability or poor solubility profiles. The introduction of the 2-methoxy group in MNSC provides
two critical advantages:

o Steric Modulation: The ortho-methoxy group provides steric shielding to the sulfur center,
slightly tempering the violent reactivity seen in ortho-nosyl chloride, thereby reducing
background hydrolysis during handling.
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» Electronic Tuning: While the 5-nitro group maintains the electron-withdrawing character

required for sulfonamide activation (pKa lowering), the methoxy donor prevents the system

from becoming overly electron-deficient, improving solubility in moderately polar organic

solvents (DCM, THF).

Chemical Profile & Physical Properties

Identity:

Molecular Formula:

[4]

Physical Benchmarks:

CAS Number: 81118-92-5[2][3]

Molecular Weight: 251.64 g/mol [1][2]

IUPAC Name: 2-Methoxy-5-nitrobenzenesulfonyl chloride[1]

Property

Appearance

Value

Yellow to light orange
crystalline solid

Experimental Notes

Color deepens upon
prolonged air exposure
due to
hydrolysis/oxidation.

Melting Point

90-95°C

Sharp melting range indicates
high purity; significantly lower
than p-Nosyl (mp 78°C) and
TsCIl (mp 67°C), facilitating
solid handling.

Solubility

Soluble in DCM, THF, EtOAc,

Acetone

Rapidly hydrolyzes in
water/alcohols. Store under
inert gas (Ar/N2).
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| Storage | 2-8 °C, Inert Atmosphere | Moisture sensitive. Degrades to sulfonic acid
(hygroscopic solid). |

Spectroscopic Characterization Data

Reliable identification of MNSC and its derivatives relies on distinct spectral fingerprints arising
from the 1,2,4-substitution pattern.

A. Nuclear Magnetic Resonance ( H NMR)

The aromatic region displays a characteristic AMX spin system (or ABX depending on field
strength).

Diagnostic Shifts (CDCI

, 400 MHz):

8.70 — 8.65 ppm (d, J = 2.5 Hz, 1H, H-6): The most deshielded proton. It sits ortho to the
sulfonyl group and ortho to the nitro group. This doublet is the primary identifier.

e 8.45-8.40 ppm (dd, J = 9.0, 2.5 Hz, 1H, H-4):Para to the sulfonyl group. Shows large ortho
coupling to H-3 and small meta coupling to H-6.

e 7.20-7.15 ppm (d, J = 9.0 Hz, 1H, H-3): The most shielded aromatic proton, located ortho
to the electron-donating methoxy group.

e 4.10 ppm (s, 3H, -OCH

): Distinct singlet. A shift >4.0 ppm confirms the methoxy is attached to an electron-deficient
ring.

B. Infrared Spectroscopy (FT-IR)
» Sulfonyl Chloride: Strong bands at 1375 cm

(asymmetric SO
stretch) and 1170 cm

(symmetric SO
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stretch).
 Nitro Group: Distinct peaks at 1530 cm
(asymmetric NO

) and 1350 cm

(symmetric NO
).

e C-H Stretch: Weak aromatic stretches >3000 cm

; Aliphatic methyl stretch ~2950 cm

C. Mass Spectrometry (LC-MS)

« lonization: ESI (Positive/Negative) or APCI.
o Parent lon: MNSC itself is often unstable in LC-MS sources (hydrolyzes to sulfonic acid).
o Observed: [M-CI+OH-H]
= 232 m/z (Sulfonic acid peak in negative mode).
o Derivatives (Sulfonamides): Show strong [M+H]
and [M-H]
(very stable).

 |sotope Pattern: The presence of Chlorine in the starting material yields a characteristic 3:1
ratio for M and M+2 peaks (m/z 251 and 253).

Performance Comparison: MNSC vs. Alternatives

The following table contrasts MNSC with standard sulfonyl chlorides in the context of amine
protection/activation.
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Feature

MNSC (2-OMe,
5-NO

p-Nosyl (4-NO
TsCl (4-Me)
)

Commentary

Reactivity

(Aminolysis)

High

Very High Moderate

MNSC reacts
rapidly but with
less exotherm
than p-Nosyl due
to steric
hindrance at the

sulfur.

Hydrolytic
Stability

Moderate

Low High

The 2-OMe
group shields the
sulfur, providing
a wider window
for handling in
humid air
compared to p-

Nosyl.

Deprotection

Ease

Thiol/Base

Cleavable

Acid/Reductive
(Difficult)

Thiol/Base

Cleavable

Like Nosyl,
MNSC
derivatives can
be cleaved via
Fukuyama
conditions
(PhSH/K

CO

), but the
reaction is often
cleaner due to

better solubility.

Crystallinity

Excellent

Good Excellent

MNSC
derivatives often

crystallize more
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readily than p-
Nosyl derivatives
due to the dipole
of the methoxy

group.

Selectivity

1° > 2° Amines

Non-selective

1° > 2° Amines

MNSC shows
improved
selectivity for
primary amines
over secondary
amines
compared to p-

Nosyl.

Experimental Protocols
Protocol A: General Synthesis of MNSC Sulfonamides

Use this protocol to derivatize amines for characterization or protection.

Reagents:

Amine substrate (1.0 equiv)[5][6]

MNSC (1.1 — 1.2 equiv)

Triethylamine (TEA) or Pyridine (1.5 — 2.0 equiv)

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

¢ Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom

flask under Nitrogen.

e Base Addition: Add TEA (1.5 mmol, 210 pL). Cool the mixture to 0 °C using an ice bath.
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e Reagent Addition: Add MNSC (1.1 mmol, 277 mg) portion-wise (solid) or dropwise (if
dissolved in minimal DCM) over 5 minutes.

o Note: The solution typically turns bright yellow.

e Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2—4
hours. Monitor by TLC (Hexane/EtOAc 1:1).

e Workup: Dilute with DCM (20 mL). Wash sequentially with:
o 1M HCI (2 x 10 mL) — Removes excess amine/pyridine.
o Sat. NaHCO
(2 x 10 mL) — Removes sulfonic acid byproducts.
o Brine (1 x 10 mL).
e |solation: Dry organic layer over Na

SO
, filter, and concentrate in vacuo.

 Purification: Recrystallize from EtOH or purify via silica flash chromatography.

Protocol B: HPLC Purity Analysis

Method suitable for MNSC and its stable derivatives.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 300 nm (nitro/sulfonyl absorption).
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o Gradient:
o 0-2 min: 10% B
o 2-15 min: 10%
90% B

o 15-20 min: 90% B

Visualizations & Logic Maps
Figure 1: Reactivity & Application Workflow

This diagram illustrates the decision logic for selecting MNSC and the synthetic pathway for its
application.
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Target: Amine Protection/Derivatization

Requirement Analysis:
Need mild cleavage?
Need high crystallinity?

No (Permeant) [Yes (High Activity) \Yes (High Solubility/Stability)

Standard Route: Activated Route: Optimized Route:
Use Tosyl Chloride (TsCl) Use p-Nosyl Chloride Use MNSC (2-OMe-5-NO2)
(Hard to remove) (High reactivity, unstable) (Balanced reactivity, Tunable)

Reaction:
Amine + MNSC + Base (DCM, 0°C)

Sulfonamide Product

(Stable, Yellow Solid)

|
If Protection

Deprotection (Optional):

PhSH, K2CO3, DMF

Click to download full resolution via product page

Caption: Figure 1. Decision matrix and synthetic workflow for utilizing MNSC in amine

derivatization.

Figure 2: Mechanistic Comparison (Steric/Electronic)

Visualizing why MNSC differs from p-Nosyl.

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1611547/docs?utm_src=pdf-body-img#comprehensive-characterization-comparison-guide-2-methoxy-5-nitrobenzenesulfonyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

MNSC (2-OMe-5-NO2)

Side Reaction:
P Slowed Hydrolysis

2-OMe Effect:
— 1. Steric Shielding of S
2. Solubility Boost |

2-OMe-5-NO2-Ph-SO2ClI
(Modulated Electrophile)

Nucleophile Attack
(Controlled, Selective)

p-Nosyl Chloride

|

|

|

: Side Reaction:
Rapid Hydrolysis

i ... .| Rapid Hydroly

|

|

|

|

|

|

|

4-NO2-Ph-SO2Cl
(Highly Electrophilic)

Nucleophile Attack
(Fast, Unhindered)

Click to download full resolution via product page

Caption: Figure 2. Mechanistic impact of the 2-methoxy substituent on sulfonyl chloride
reactivity and stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1611547?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

